molecular formula C9H8N2O3 B066621 Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 181283-75-0

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B066621
CAS No.: 181283-75-0
M. Wt: 192.17 g/mol
InChI Key: FMRMGFASHDVXKN-UHFFFAOYSA-N
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Description

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (MFP-2C) is an organic compound that is widely used in scientific research due to its unique properties. MFP-2C is a cyclic organic compound that consists of a carboxylic acid and an amine group, and it can be synthesized from a variety of starting materials. This compound is widely used in research due to its ability to interact with several biological systems. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, its reaction with 4,5-dibenzoyl-1H-pyrrole-2,3-diones results in the formation of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, which are valuable intermediates for synthesizing furo[2,3-b]pyridines (Antonov, Dmitriev, & Maslivets, 2021). The compound also partakes in reactions yielding substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, which are determined by the substituent character in thieno[2,3-b]pyridine (Kaigorodova et al., 2004).

Development of Novel Molecules

The compound is instrumental in the synthesis of novel molecules that may exhibit potential anti-inflammatory properties. For instance, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules with potential anti-inflammatory activities, owing to the reported activity of structurally related molecules (Moloney, 2001).

Catalytic Applications

In catalysis, the compound is used in various annulation processes. An example is its role in the [4 + 2] annulation process with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Pharmaceutical Research

In pharmaceutical research, the compound is used in the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety. These compounds are expected to exhibit hypertensive activity, showcasing the compound's role in drug discovery and development (Kumar & Mashelker, 2007).

Synthesis of Functionalized Compounds

This compound is also crucial in the synthesis of functionalized compounds. For instance, it is involved in the preparation of substituted methyl 3-azidothieno[2,3-b]pyridine carboxylates and subsequent Huisgen’s 1,3-dipolar cycloaddition to form methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates (Chaouni et al., 2014).

Safety and Hazards

“Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate” is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMGFASHDVXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Cyano-3-hydroxypyridine (1.2 g, 10 mmol), prepared as described in Synthesis 316 (1983), was aedded in portions to a 0° C. suspension of NaH (0.4 g of 60% dispersion, 10 mmol) in DMF (5 mL). After stirring for 20 min at 0° C., ethyl bromoacetate was added dropwise. The reaction was stirred for 30 min at 25° C. and was the poured into ice water. The resulting solid was collected by filtration and was washed with a small portion of water. The crude ethyl ester was taken up in EtOAc, dried (MgSO4), filted, and concentrated (1.16 g obtained). To the pyridine (1.0 g, 5.0 mmol) in THF (20 mL) was added potassium t-butoxide (0.56 g, 5.0 mmol). After stirring for 45 min, the reaction was partitioned between EtOAc and NaHCO3 solution. The layers were seperated and the aqueous layer was extracted with EtOAc (2x). The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated to provide 0.76 g (76%) of the title compound: 1H NMR (300 MHz, CDCl3) δ1.46 (t, 3H), 4.47 (q, 2H), 5.21 (bs, 2H), 7.38 (dd, 1H), 7.76 (dd, 1H), 8.56 (dd, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0.56 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
76%

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